(4-Chloro-3-(trifluoromethoxy)phenyl)methanol
CAS No.: 886500-89-6
Cat. No.: VC3746728
Molecular Formula: C8H6ClF3O2
Molecular Weight: 226.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886500-89-6 |
|---|---|
| Molecular Formula | C8H6ClF3O2 |
| Molecular Weight | 226.58 g/mol |
| IUPAC Name | [4-chloro-3-(trifluoromethoxy)phenyl]methanol |
| Standard InChI | InChI=1S/C8H6ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2 |
| Standard InChI Key | AQFVCOVRKUVQTA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CO)OC(F)(F)F)Cl |
| Canonical SMILES | C1=CC(=C(C=C1CO)OC(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol, with the molecular formula C8H6ClF3O2, is characterized by a benzene ring substituted with a chloro group, a trifluoromethoxy group, and a hydroxyl-containing methanol group. The spatial arrangement of these functional groups creates a distinct chemical entity with unique reactivity patterns .
Identification Parameters
The compound is identified through several standard chemical identifiers. Its IUPAC name is [4-chloro-3-(trifluoromethoxy)phenyl]methanol, and it has a molecular weight of 226.58 g/mol . The compound can be represented through several notations:
| Identifier Type | Value |
|---|---|
| Molecular Formula | C8H6ClF3O2 |
| InChI | InChI=1S/C8H6ClF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2 |
| InChIKey | DAXPTNWTUUAZSS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)OC(F)(F)F)CO |
Note: The identifiers above match those of the positional isomer 4-chloro-2-(trifluoromethoxy)benzyl alcohol .
Physical and Chemical Properties
Physical Properties
The physical characteristics of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol establish its behavior under various conditions and its potential utility in chemical processes.
| Property | Value | Condition |
|---|---|---|
| Boiling Point | 236.0±35.0°C | 760 Torr |
| Density | 1.456±0.06 g/cm³ | 20°C, 760 Torr |
| Physical State | Solid | Room temperature |
| Molecular Weight | 226.58 g/mol | - |
These properties indicate a relatively high-boiling organic compound with moderate density .
Chemical Reactivity
The presence of both a hydroxyl group and halogen substituents creates a molecule with interesting chemical reactivity. The hydroxyl group (-CH2OH) provides a reactive site for oxidation, esterification, and other transformations common to primary alcohols. Meanwhile, the chloro and trifluoromethoxy substituents affect the electronic distribution within the aromatic ring, influencing reactivity patterns .
Preparation Methods and Synthesis
Purification Techniques
For laboratory-scale preparation, the compound likely requires purification through techniques such as recrystallization, column chromatography, or distillation under reduced pressure. The boiling point of approximately 236°C at standard pressure suggests that vacuum distillation would be appropriate for purification on a larger scale .
| Desired Concentration | Amount of Compound |
|---|---|
| 1 mM solution | 4.4135 mL solvent per 1 mg |
| 5 mM solution | 0.8827 mL solvent per 1 mg |
| 10 mM solution | 0.4413 mL solvent per 1 mg |
These calculations are based on the molecular weight of 226.58 g/mol and can be scaled appropriately for different quantities of the compound .
Solubility Characteristics
The compound's solubility is influenced by its structural features. The trifluoromethoxy group imparts lipophilic character, while the hydroxyl group provides some hydrophilic properties. This combination suggests good solubility in polar organic solvents such as ethanol, methanol, DMSO, and moderate solubility in less polar solvents .
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with (4-Chloro-3-(trifluoromethoxy)phenyl)methanol, including positional isomers and compounds with alternative functional groups:
-
4-Chloro-2-(trifluoromethoxy)benzyl alcohol - A positional isomer with the trifluoromethoxy group at the ortho position rather than meta
-
4-Chloro-3-(trifluoromethyl)benzyl alcohol - A similar compound with a trifluoromethyl group instead of trifluoromethoxy
-
4-Chloro-3-(trifluoromethyl)phenylisocyanate - A derivative where the hydroxyl group is replaced by an isocyanate functionality
Structural-Property Relationships
The positional arrangement of substituents significantly affects the properties of these compounds. For example, the 4-chloro-3-(trifluoromethyl)benzyl alcohol has documented hazard classifications including skin corrosion/irritation (Category 2), serious eye damage/irritation (Category 2), and STOT-single exposure affecting the respiratory system (Category 3) .
The presence of trifluoromethoxy versus trifluoromethyl groups alters the electronic distribution, lipophilicity, and metabolic stability of these compounds, which may have implications for their biological activity and pharmaceutical applications.
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